2,2-Difluoro-5-iodobenzo[d][1,3]dioxole

Catalog No.
S12540660
CAS No.
M.F
C7H3F2IO2
M. Wt
284.00 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2-Difluoro-5-iodobenzo[d][1,3]dioxole

Product Name

2,2-Difluoro-5-iodobenzo[d][1,3]dioxole

IUPAC Name

2,2-difluoro-5-iodo-1,3-benzodioxole

Molecular Formula

C7H3F2IO2

Molecular Weight

284.00 g/mol

InChI

InChI=1S/C7H3F2IO2/c8-7(9)11-5-2-1-4(10)3-6(5)12-7/h1-3H

InChI Key

UXDJLBBFLAUBGS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1I)OC(O2)(F)F

2,2-Difluoro-5-iodobenzo[d][1,3]dioxole is a fluorinated aromatic compound characterized by the presence of two fluorine atoms and one iodine atom attached to a benzo[d][1,3]dioxole structure. Its molecular formula is C7H3F2IO2C_7H_3F_2IO_2 and it has a molecular weight of approximately 284.00 g/mol. The compound features a unique arrangement of functional groups that contribute to its chemical reactivity and potential applications in various fields, particularly in pharmaceuticals and agrochemicals.

The chemical behavior of 2,2-difluoro-5-iodobenzo[d][1,3]dioxole is influenced by its halogen substituents. The presence of fluorine atoms typically enhances the stability and lipophilicity of the compound, while the iodine atom can facilitate nucleophilic substitution reactions. Common reactions involving this compound include:

  • Nucleophilic Substitution: The iodine atom can be replaced by various nucleophiles under suitable conditions.
  • Electrophilic Aromatic Substitution: The electron-withdrawing nature of the fluorine atoms can direct electrophiles to specific positions on the aromatic ring.
  • Fluorination Reactions: The compound can undergo further fluorination to introduce additional fluorine substituents.

Research indicates that compounds containing difluorobenzo[d][1,3]dioxole moieties exhibit significant biological activities. For instance, they have been explored as potential inhibitors in various biochemical pathways. The unique structure allows for interactions with biological targets, making them candidates for drug development. Specific studies have highlighted their potential in:

  • Anticancer Activity: Some derivatives show promise as anticancer agents due to their ability to interfere with cellular processes.
  • Antimicrobial Properties: Compounds with similar structures have demonstrated activity against certain bacterial strains.

The synthesis of 2,2-difluoro-5-iodobenzo[d][1,3]dioxole can be achieved through several methods:

  • Halogenation: Starting from benzo[d][1,3]dioxole, halogenation reactions using iodine and fluorinating agents can introduce the desired substituents.
  • Fluorodesulfurization: This method involves converting thionobenzodioxoles into difluorobenzodioxoles using silver(I) fluoride under mild conditions .
  • Functional Group Transformation: Existing derivatives can be modified through selective reactions to achieve the desired structure.

The applications of 2,2-difluoro-5-iodobenzo[d][1,3]dioxole are diverse:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of biologically active compounds, particularly those targeting specific enzymes or receptors.
  • Agrochemicals: Its unique properties make it suitable for developing herbicides or pesticides that require enhanced stability and efficacy.
  • Material Science: The compound may find applications in developing advanced materials due to its unique electronic properties.

Interaction studies involving 2,2-difluoro-5-iodobenzo[d][1,3]dioxole focus on its binding affinity with various biological targets. These studies typically employ techniques such as:

  • Molecular Docking: To predict how the compound interacts with specific enzymes or receptors.
  • In vitro Assays: To evaluate biological activity and toxicity against cell lines or microbial strains.

Preliminary findings suggest that its unique halogenated structure enhances binding interactions compared to non-fluorinated analogs.

Several compounds share structural similarities with 2,2-difluoro-5-iodobenzo[d][1,3]dioxole. Here are a few notable examples:

Compound NameCAS NumberSimilarity Index
2,2-Difluorobenzo[d][1,3]dioxole1583-59-10.75
5-Bromo-2,2-difluorobenzodioxole33070-32-50.66
4-(Difluoromethoxy)benzoic acid4837-20-10.82
Methyl 2,2-difluorobenzo[d][1,3]dioxole-5-carboxylate773873-95-30.97
4-Iodo-3-(trifluoromethoxy)benzene198206-33-60.71

The uniqueness of 2,2-difluoro-5-iodobenzo[d][1,3]dioxole lies in its specific combination of iodine and fluorine substituents on the benzodioxole framework, which may impart distinct chemical reactivity and biological activities compared to other similar compounds.

XLogP3

3.2

Hydrogen Bond Acceptor Count

4

Exact Mass

283.91458 g/mol

Monoisotopic Mass

283.91458 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-09-2024

Explore Compound Types